5-bromo-2-(trifluoromethyl)-1H-imidazole
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Overview
Description
5-Bromo-2-(trifluoromethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic compounds containing nitrogen. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the imidazole ring. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(trifluoromethyl)-1H-imidazole typically involves the bromination of 2-(trifluoromethyl)-1H-imidazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(trifluoromethyl)-1H-imidazole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-bromo-2-(trifluoromethyl)-1H-imidazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-2-(trifluoromethyl)-1H-imidazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the imidazole ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity. These properties make it a valuable compound in various fields, including pharmaceuticals and materials science.
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-2-1-9-3(10-2)4(6,7)8/h1H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOYWMVJTKVTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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